Product packaging for 2-Amino-6-fluoro-3-propylquinoline(Cat. No.:CAS No. 948293-78-5)

2-Amino-6-fluoro-3-propylquinoline

Cat. No.: B14129285
CAS No.: 948293-78-5
M. Wt: 204.24 g/mol
InChI Key: SUSSJKYSKQUPDC-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-propylquinoline is a useful research compound. Its molecular formula is C12H13FN2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FN2 B14129285 2-Amino-6-fluoro-3-propylquinoline CAS No. 948293-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948293-78-5

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

6-fluoro-3-propylquinolin-2-amine

InChI

InChI=1S/C12H13FN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

SUSSJKYSKQUPDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)F)N

Origin of Product

United States

The Enduring Significance of the Quinoline Heterocycle in Medicinal and Organic Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in both medicinal and organic chemistry. nih.govnih.gov Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" in drug design. nih.govacs.org Quinoline and its derivatives are found in a wide array of natural products, most famously the antimalarial alkaloid quinine, and form the core of numerous synthetic therapeutic agents. nih.govmdpi.com

The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This has led to the development of a vast library of quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov In organic synthesis, quinolines serve as crucial building blocks for creating more complex molecular architectures. nih.gov The continuous development of novel synthetic methods to access functionalized quinolines underscores their lasting importance to the chemical sciences. nih.gov

An Overview of Fluorinated and Propyl Substituted Quinoline Derivatives in Academic Studies

The strategic introduction of specific substituents onto the quinoline (B57606) core can dramatically influence a molecule's biological activity and physical properties. Fluorine atoms and alkyl groups, such as propyl, are particularly significant in medicinal chemistry.

Fluorinated Quinolines: The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery. mdpi.com The high electronegativity and small size of the fluorine atom can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. mdpi.com In the context of quinolines, fluorination, particularly at the 6-position, has been a key feature in the development of fluoroquinolone antibiotics, a major class of antibacterial agents. nih.gov Academic studies have extensively explored fluorinated quinolines for various therapeutic applications, demonstrating that the position and number of fluorine substituents can profoundly impact their biological profile. researchgate.net For instance, research into fluorinated quinoline analogs has shown their potential as antifungal agents and has been a focus in the development of new pesticides. sigmaaldrich.com

Propyl-Substituted Quinolines: Alkyl chains, such as the propyl group, are often introduced to modulate a compound's lipophilicity (its ability to dissolve in fats and lipids). This is a critical parameter that affects how a drug is absorbed, distributed, metabolized, and excreted. Increasing lipophilicity can enhance a molecule's ability to cross cell membranes. The presence and position of an alkyl group can also introduce specific steric interactions within a biological target's binding pocket. While less documented as a standalone class compared to fluorinated derivatives, various studies on substituted quinolines incorporate propyl groups as part of their structural design to optimize activity. For example, studies on 4-aminoquinoline (B48711) derivatives have explored the impact of different alkylamino side chains on their therapeutic potential. youtube.com

The combination of both a fluorine atom and a propyl group on a quinoline scaffold, as seen in 2-Amino-6-fluoro-3-propylquinoline, represents a rational design strategy to merge the benefits of both substituents.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a highly effective and widely used computational method for studying the properties of complex organic molecules. DFT calculations allow for the accurate prediction of various molecular attributes by approximating the electron density of a system. For substituted quinolines, DFT is instrumental in elucidating electronic and structural properties that govern their chemical behavior.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap generally signifies higher reactivity, as it is energetically more favorable to add electrons to the LUMO or remove them from the HOMO. biomedres.us

In many organic molecules, the HOMO is often localized on electron-rich portions of the structure, acting as an electron donor, while the LUMO resides on electron-deficient areas, serving as an electron acceptor. The energy of these orbitals and their gap can be influenced by the presence of various substituents on the quinoline (B57606) ring. For instance, electron-donating groups like the amino group at the C2 position and the propyl group at the C3 position would be expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom at the C6 position would lower the energy of both the HOMO and LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties from a DFT Study on Naproxen (B1676952) and its Degradants

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Chemical Softness (S)
Naproxen-5.8913-1.42484.46652.23320.2240
Degradant 1-5.8752-1.41234.46292.23140.2241
Degradant 2-5.4872-1.72253.76471.88230.2656
Degradant 3-4.7262-2.72342.00281.00140.9986

This table is based on data for Naproxen and its degradants and is provided for illustrative purposes to demonstrate the type of data obtained from DFT calculations. biomedres.us

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For 2-Amino-6-fluoro-3-propylquinoline, the MEP surface would be expected to show a high negative potential around the nitrogen atom of the quinoline ring and the amino group, indicating these are likely sites for protonation and interaction with electrophiles. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential.

Computational studies on related fluoroquinolones have highlighted the importance of intermolecular interactions, such as C-H···F hydrogen bonds and π-π stacking, in the stability of their crystal structures. nih.gov These types of interactions are governed by the electrostatic properties of the molecule, which can be effectively analyzed using MEP surfaces.

DFT calculations can accurately simulate various spectroscopic parameters, providing a powerful tool for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of complex spectra. nih.gov Computational studies on quinoline derivatives have shown that factors like π-π stacking interactions can lead to concentration-dependent changes in ¹H-NMR chemical shifts. uncw.edu The chemical environment of each nucleus, influenced by the electronic effects of substituents, determines its chemical shift. For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts, aiding in the structural confirmation of the molecule.

IR Frequencies: Theoretical calculations of infrared (IR) spectra can help in the assignment of vibrational modes. Studies on quinoline and its derivatives have provided detailed assignments of their IR spectra. researchgate.netastrochem.org For instance, in an analysis of 5,8-quinolinedione (B78156) derivatives, stretching vibrations for C-N in the quinoline ring were calculated to be in the range of 1325–1314 cm⁻¹, while C-H stretching vibrations were observed between 3112–2850 cm⁻¹. mdpi.com For this compound, DFT could predict the frequencies of key vibrational modes, such as the N-H stretching of the amino group, the C-F stretching, and the various C-H and C=C/C=N vibrations of the quinoline core and propyl side chain.

Table 2: Illustrative Calculated IR Frequencies for Functional Groups in Quinoline Derivatives

Functional Group VibrationCalculated Frequency Range (cm⁻¹)Reference Compound(s)
C-H (aromatic)3112–28505,8-Quinolinedione derivatives
C-N (quinoline ring)1325–13145,8-Quinolinedione derivatives
C-O (ether linkage)1307–12785,8-Quinolinedione derivatives
C=C (aromatic)1617–15075,8-Quinolinedione derivatives

This table is based on data for 5,8-quinolinedione derivatives and is provided for illustrative purposes. mdpi.com

Mechanistic Studies and Reaction Pathway Elucidation

The synthesis of quinolines is often achieved through condensation reactions, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govresearchgate.net Computational studies can model the individual steps of such reactions, including the initial nucleophilic attack, condensation, and subsequent cyclization and dehydration/aromatization.

For the synthesis of this compound, a likely pathway would involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzonitrile (B23959) with a ketone or other carbonyl compound that provides the propyl group and the new carbocyclic ring portion. Theoretical modeling could identify the structures of the transition states for each step of this process. For example, a study of an indirect Friedländer reaction proposed a mechanism proceeding through an imine intermediate. researchgate.net Computational analysis could validate such proposed intermediates and map the entire reaction coordinate.

For the synthesis of this compound via a Friedländer-type reaction, computational analysis could reveal whether the initial condensation or the final cyclization/aromatization step has the higher energy barrier. Understanding the rate-determining step allows for targeted strategies to accelerate the reaction, such as the use of specific catalysts that can lower the energy of the relevant transition state. nih.gov While specific energy barrier data for the synthesis of this compound is not available, the principles of such analyses are well-established in the study of organic reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between the compound and its environment, such as a solvent or a biological receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the molecule's behavior and its ability to bind to a target. While general principles of these interactions are well-understood, specific simulation data for this compound is not presently available.

V. Biological Activity Research and Structure Activity Relationship Sar Studies

Anti-parasitic Activity Research

No data available.

Further research is required to determine if 2-Amino-6-fluoro-3-propylquinoline possesses any of the biological activities commonly associated with the broader quinoline (B57606) class of compounds.

Enzyme Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like depression and Parkinson's disease. nih.govcriver.com The quinoline scaffold has been explored for its potential as an MAO inhibitor.

Studies on pyrrole-quinoline derivatives showed they act as reversible inhibitors of MAO, with some compounds specifically inhibiting the MAO-A isoform. nih.gov A separate study on a series of novel quinoline–sulfonamides identified them as dual inhibitors of both MAO and cholinesterase enzymes. nih.gov Molecular docking studies of these sulfonamides suggested that the quinoline ring forms crucial π–alkyl and π–π interactions with amino acid residues within the enzyme's active site. nih.gov

Furthermore, research on 5-phenoxy 8-aminoquinolines revealed them to be potent inhibitors of both MAO-A and MAO-B, with a notable selectivity towards MAO-B. One analog, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, was a particularly potent MAO-B inhibitor with an IC₅₀ value of 150 nM. nih.gov SAR analysis indicates that electron-donating groups on the quinoline structure can facilitate hydrogen bond interactions, enhancing binding affinity. researchgate.net

Table 4: MAO Inhibitory Activity of Selected Quinoline Derivatives

Compound ClassTarget EnzymeActivity MetricValueReference
5-(4-Trifluoromethylphenoxy)-4-methylprimaquine (6)MAO-BIC₅₀150 nM nih.gov
Quinoline–sulfonamide (a5)MAO-BIC₅₀0.010 µM nih.gov
Quinoline–sulfonamide (a12)MAO-AIC₅₀0.021 µM nih.gov
8-amino-1H-pyrrole[2,3-h]quinoline (III)MAO-AHighest selectivity among tested pyrrole-quinolines nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease. nih.gov Tacrine, a 4-aminoquinoline (B48711) analog (specifically, an aminoacridine), was the first cholinesterase inhibitor approved for this purpose, and its structure has served as a template for numerous derivatives. nih.govresearchgate.net

A series of hybrids combining a 6-fluoro-tacrine derivative with oleanolic acid were synthesized and evaluated as cholinesterase inhibitors. researchgate.net One compound from this series exhibited an exceptionally potent IC₅₀ value of 0.18 nM against human AChE. researchgate.net Another study focused on 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives, identifying a compound with a benzyloxy phenyl moiety as a potent BChE inhibitor with an IC₅₀ of 1.00 µM. nih.gov Kinetic studies showed this compound acts as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

New hybrids of 4-amino-2,3-polymethylene-quinolines (tacrine homologs) linked to p-tolylsulfonamide were also developed as potent dual inhibitors of both AChE and BChE, with a preference for BChE. nih.gov Molecular docking confirmed that these conjugates bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov

Table 5: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

CompoundTarget EnzymeActivity MetricValueReference
OA-Tacrine Hybrid (D4)hAChEIC₅₀0.18 nM researchgate.net
4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (7h)AChEIC₅₀0.131 µM nih.gov
4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (7h)BChEIC₅₀0.0680 µM nih.gov
2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l)BChEIC₅₀1.00 µM nih.gov

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in diseases like cancer, making them important drug targets. researchgate.net The quinoline scaffold is a key feature in several approved PTK inhibitors. researchgate.nettandfonline.com

Quinoline derivatives have been developed as potent inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met. researchgate.nettandfonline.com For example, a series of 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives were designed as c-Met inhibitors, with one compound showing an IC₅₀ value of 1.04 nM. researchgate.net SAR studies revealed that a fluorine atom at the 4-position of the phenoxy ring was beneficial for activity. researchgate.net

Other research has focused on 4-aminoquinoline derivatives as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling. A novel series of these compounds yielded an inhibitor with high affinity for RIPK2 (IC₅₀ = 5.1 nM) and excellent selectivity across the human kinome. nih.govgoogle.com Additionally, a patent describes quinoline derivatives as potent and selective inhibitors of non-receptor tyrosine kinases like p56-lck, which is involved in T-cell activation. acs.org

Table 6: Protein Tyrosine Kinase Inhibitory Activity of Selected Quinoline Derivatives

Compound Class/DerivativeTarget KinaseActivity MetricValueReference
4-Aminoquinoline Derivative (Compound 14)RIPK2IC₅₀5.1 nM nih.govgoogle.com
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline Derivative (Compound 27)c-MetIC₅₀1.04 nM researchgate.net
Sulfonylated Indeno[1,2-c]quinoline (SIQ17)EGFR-TKIC₅₀~0.6-10.2 nM range
4-(3-hydroxyanilino)-quinoline Derivative (Compound 24)RETKᵢ3 nM researchgate.net

Antioxidant Activity Evaluation

The antioxidant potential of quinoline derivatives is a significant area of research. While specific studies focusing exclusively on the antioxidant activity of this compound are not extensively detailed in the provided information, the broader class of quinoline and fluoroquinolone compounds has been investigated for such properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.

The evaluation of antioxidant activity typically involves in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay. These tests quantify the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). For instance, studies on other heterocyclic compounds like pyrazole (B372694) derivatives have demonstrated that the presence of an amino group can contribute significantly to antioxidant capacity. mdpi.com This suggests that the 2-amino group in the quinoline scaffold could be a key contributor to its potential antioxidant effects.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological efficacy of quinoline derivatives can be significantly altered by the systematic variation of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are pivotal in optimizing the pharmacological profile of these compounds.

The core structure of this compound presents several positions where modifications can be made to modulate its activity. Key substituents include:

The Amino Group at C2: The presence of an amino group is often crucial for biological activity. Its basicity and hydrogen bonding capability can influence interactions with biological targets.

The Fluoro Group at C6: The fluorine atom, with its high electronegativity and small size, can alter the electronic properties of the quinoline ring, affecting its metabolic stability and binding affinity. The position of the fluorine atom is also critical.

The Propyl Group at C3: The alkyl substituent at the C3 position influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The length and branching of this alkyl chain can be varied to fine-tune these characteristics.

SAR studies on related compounds, such as flavonoids, have shown that the number and position of hydroxyl groups are critical for their antioxidant activity. nih.gov For instance, the presence of a catechol (1,2-dihydroxybenzene) moiety often enhances antioxidant capacity. nih.gov While not directly applicable to the fluoro-substitution pattern of the target compound, these principles highlight the importance of electronic and steric factors in determining biological activity.

The following interactive table summarizes the general impact of substituent variations on the biological efficacy of quinoline-type structures based on established medicinal chemistry principles.

Substituent PositionType of SubstituentGeneral Impact on Biological Efficacy
C2Amino, Substituted AminoOften essential for target binding; modifications can alter potency and selectivity.
C6Halogen (e.g., Fluoro)Can enhance metabolic stability and cell permeability; influences electronic properties.
C3Alkyl (e.g., Propyl)Modulates lipophilicity, affecting ADME properties and potentially target interaction.
Other PositionsVarious functional groupsCan be used to introduce additional interaction points or modify physicochemical properties.

Positional isomerism, the different placement of substituents on the quinoline ring, can have a profound impact on the pharmacological profile of a compound. For this compound, moving the fluorine atom from the C6 position to other positions (e.g., C5, C7, or C8) would likely result in significant changes in activity.

Similarly, the relative positions of the amino and propyl groups can affect the molecule's conformation and its ability to fit into a specific binding pocket. Shifting the propyl group from C3 to C4, for instance, would create a sterically different molecule with a potentially different biological activity profile.

The study of positional isomers is a fundamental aspect of drug design and lead optimization, allowing medicinal chemists to explore the chemical space around a lead compound to identify isomers with improved efficacy and reduced toxicity.

Vi. Advanced Research Applications and Future Directions

Applications in Advanced Materials Science

The inherent photophysical properties of the quinoline (B57606) ring system form the basis for its exploration in materials science. The specific substitutions on 2-Amino-6-fluoro-3-propylquinoline can modulate these properties, making it a target for the development of sophisticated materials.

The development of fluorescent sensors for detecting specific ions and molecules is a critical area of research. Quinoline derivatives are well-known for their fluorescent capabilities. The amino group in this compound can act as a binding site and a photoinduced electron transfer (PET) site, which can be modulated by the presence of specific analytes. This can lead to a "turn-on" or "turn-off" fluorescent response. Research into other aminoquinoline-based structures has demonstrated their effectiveness as highly sensitive fluorescent sensors for metal ions such as lead(II) and aluminum(III), suggesting a promising avenue for this compound. sigmaaldrich.com The fluorine substituent can further enhance the photostability and quantum yield of the molecule, key parameters for a robust sensor.

Table 1: Potential Analyte Detection with Aminoquinoline-Based Fluorescent Sensors

Analyte Category Specific Examples Potential Sensing Mechanism
Metal Ions Pb²⁺, Al³⁺, Hg²⁺ Chelation and modulation of PET
pH H⁺, OH⁻ Protonation/deprotonation of the amino group

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The development of new electroluminescent materials is crucial for improving the efficiency, color purity, and lifespan of these devices. The rigid and planar structure of the quinoline core in this compound provides good thermal stability and charge-transporting capabilities. The amino and fluoro substituents can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection and recombination in an OLED device. While direct research on this specific compound is nascent, related quinoline derivatives have been investigated for their potential as host materials or emitters in OLEDs.

Biomedical Imaging and Diagnostic Tracer Studies

The ability to visualize and track biological processes at the molecular level is fundamental to modern medicine and biological research. The properties of this compound make it an intriguing candidate for the development of novel imaging and tracer agents.

Isotope tracing is a powerful technique used in metabolomics to follow the metabolic fate of molecules. While not a direct tracer itself, the amino group of this compound provides a reactive handle for the attachment of reporter tags or for derivatization with isotopically labeled reagents. This would allow for the sensitive detection and quantification of biomolecules that interact with or are modified by quinoline-based probes in complex biological samples using mass spectrometry or other analytical techniques.

The fluorine atom in this compound opens up the possibility of its use in ¹⁹F MRI/MRS. ¹⁹F MRI is a background-free imaging modality, as fluorine is virtually absent in biological tissues. If this compound can be targeted to a specific biological site, its accumulation could be visualized and quantified using ¹⁹F MRI. The development of fluorine-containing probes for in vivo imaging is an active area of research, and the unique chemical environment of the fluorine atom in this molecule could provide a distinct NMR signal.

Prodrug Development and Drug Delivery Systems

The principles of prodrug design aim to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. The amino group of this compound can be readily modified to create prodrugs. For instance, it can be acylated to form amide linkages that are designed to be cleaved by specific enzymes in the body, releasing the active drug at the target site. This approach can enhance solubility, improve membrane permeability, and reduce off-target toxicity. While research on a different but related compound, 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, has shown the successful application of esterification to create prodrugs of penciclovir, it highlights the feasibility of such a strategy for amino-fluoro-substituted heterocyclic compounds.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-Amino-6-fluoro-3-methylquinoline
2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine
Penciclovir
Lead(II)

Design and Synthesis of Water-Soluble Polymeric Prodrugs

A significant challenge in the development of many quinoline-based therapeutic agents is their limited water solubility, which can impede formulation and administration. To address this, researchers are exploring the design of water-soluble polymeric prodrugs. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body.

The general strategy involves chemically linking the active drug molecule, in this case, a derivative of this compound, to a water-soluble polymer. This conjugation can transform a hydrophobic drug into a soluble compound suitable for administration. Recent studies have focused on creating water-soluble polymer prodrugs for the subcutaneous delivery of irritant anticancer drugs, a strategy that could be adapted for quinoline derivatives. chemrxiv.org For instance, paclitaxel, a hydrophobic drug, was successfully conjugated to polyacrylamide, a hydrophilic polymer, which resulted in safer subcutaneous injection and better therapeutic outcomes in preclinical models. chemrxiv.org Similarly, new classes of water-soluble 3H-pyrrolo[3,2-f]quinoline derivatives have been synthesized and investigated as potential anticancer agents. nih.gov

The design of such prodrugs for this compound would involve:

Selection of a Polymer: Choosing a biocompatible and water-soluble polymer (e.g., polyethylene (B3416737) glycol (PEG), polyacrylamide).

Linker Chemistry: Designing a biodegradable linker that connects the drug to the polymer. This linker must be stable in circulation but cleavable at the target site (e.g., by specific enzymes or pH changes) to release the active drug.

Synthesis and Characterization: Developing a synthetic route to conjugate the quinoline derivative to the polymer and thoroughly characterizing the resulting prodrug's physical and chemical properties.

A prodrug approach for fluoroquinolones has demonstrated the successful in vitro and in vivo activation by enzymes like alkaline phosphatase, leading to a significant increase in water solubility over a pH range suitable for various delivery methods. nih.gov

Strategies for Enhanced Bioavailability and Targeted Delivery

Beyond improving solubility, a key goal in modern drug design is to enhance the bioavailability of a compound and ensure it reaches its intended target in the body with minimal off-target effects.

Enhanced Bioavailability: Bioavailability refers to the proportion of a drug that enters the circulation and is able to have an active effect. For orally administered drugs, this can be limited by poor absorption and metabolic instability. Strategies to enhance the bioavailability of quinoline derivatives include:

Structural Modification: Introducing specific functional groups can improve absorption. For example, the trifluoromethylthio (SCF3) group is known for its metabolic stability and lipophilicity, which can lead to better absorption rates and membrane permeability. nih.gov

Formulation Strategies: Developing innovative formulations like nanoparticles, liposomes, or mucoadhesive films can protect the drug from degradation in the gastrointestinal tract and improve its uptake. mdpi.com For instance, a recently developed quinoline-based inhibitor, YH-0623, exhibited excellent oral bioavailability of 88.9% in preclinical studies. acs.orgacs.org

Targeted Delivery: Targeted delivery aims to concentrate the therapeutic agent at the site of disease, such as a tumor, thereby increasing efficacy and reducing systemic toxicity. For quinoline derivatives, which show promise as anticancer agents, this is particularly relevant. nih.govnih.gov

Active Targeting: This involves attaching the drug or its carrier to a ligand that specifically binds to receptors overexpressed on cancer cells. Quinoline derivatives have been studied as inhibitors of receptors like c-Met, VEGF, and EGF, which are pivotal in cancer progression. nih.gov

Passive Targeting (EPR Effect): Polymeric prodrugs and nanoparticles tend to accumulate in tumor tissue due to the enhanced permeability and retention (EPR) effect, which arises from the leaky blood vessels and poor lymphatic drainage characteristic of tumors.

These strategies often overlap. For example, a polymeric prodrug can enhance both water solubility and passive targeting.

Emerging Research Avenues and Collaborative Opportunities

The field of quinoline research is dynamic, with several emerging avenues for exploration. The versatility of the quinoline scaffold allows for numerous modifications, paving the way for novel drug design. rsc.orgmdpi.com

Emerging Research Avenues:

Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Further investigation of this compound and its analogues as selective kinase inhibitors represents a promising area of research.

Hybrid Molecules: The synthesis of hybrid molecules, which combine the quinoline scaffold with other pharmacologically active moieties, is a growing trend. nih.gov This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance.

Targeted Protein Degradation: A newer strategy in drug discovery is the development of PROTACs (Proteolysis-Targeting Chimeras) that can hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Designing quinoline-based PROTACs could be a novel therapeutic approach.

Collaborative Opportunities: The complexity of modern drug discovery necessitates a multidisciplinary approach. Collaborative opportunities abound for researchers working on this compound:

Academia-Industry Partnerships: Collaborations between academic labs focused on synthesis and biological screening and pharmaceutical companies with expertise in drug development and clinical trials can accelerate the translation of promising compounds from the bench to the bedside.

Computational and Experimental Synergy: Integrating computational studies, such as molecular docking and dynamics simulations, with experimental work can rationalize structure-activity relationships and guide the design of more potent and selective derivatives. mdpi.com

International Consortia: Given the global nature of scientific research, forming international consortia can bring together diverse expertise and resources to tackle complex challenges in areas like infectious diseases and oncology, where quinoline derivatives have shown significant potential. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-6-fluoro-3-propylquinoline?

  • Methodological Answer : Fluorinated quinolines are typically synthesized via nucleophilic substitution and cyclocondensation reactions. For example, 6-fluoroquinoline derivatives can be prepared by reducing azido-nitro precursors (e.g., 7-azido-8-nitroquinoline) followed by site-selective reactions with hydrazonoyl chlorides in ethanol and triethylamine . Key steps include chemical reduction, nucleophilic addition, and purification via column chromatography. Analytical validation (IR, NMR, MS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Multimodal characterization is essential. Infrared (IR) spectroscopy identifies functional groups (e.g., amine, fluorine), while 1^1H/13^13C NMR resolves substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For fluorinated compounds, 19^{19}F NMR can clarify fluorine environments. Cross-referencing with X-ray crystallography (where possible) enhances structural validation .

Q. How does the fluorine substituent influence the compound's electronic and steric properties?

  • Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, altering quinoline’s π-electron density and reactivity. Computational modeling (e.g., DFT) can quantify these effects, while Hammett constants predict substituent impacts on reaction rates. Steric hindrance from the propyl group may require optimization in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Divergent results often stem from methodological variability. Compare assay conditions (e.g., cell lines, concentrations), purity of compounds, and control experiments. Meta-analyses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can identify confounding variables. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) and computational docking studies .

Q. What strategies optimize reaction yields in fluorinated quinoline synthesis (e.g., Suzuki-Miyaura couplings)?

  • Methodological Answer : Catalyst selection (e.g., Pd(PPh3_3)4_4), solvent polarity (DMF or DME), and temperature (80–90°C) are critical. For example, coupling 4-fluorophenylboronic acid with chloro-quinoline precursors under nitrogen atmosphere achieves ~60% yields. Microwave-assisted synthesis with KF·2H2_2O can enhance fluorination efficiency. Monitor reactions via TLC and optimize workup (e.g., chloroform extraction, MgSO4_4 drying) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., bacterial gyrase). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluorine position) with antimicrobial or antitumor activity. Validate predictions with in vitro enzyme inhibition assays and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling .

Q. What are the challenges in crystallizing fluorinated quinolines, and how can they be addressed?

  • Methodological Answer : Fluorine’s small size and high electronegativity disrupt crystal packing. Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) or employ co-crystallization agents. Single-crystal X-ray diffraction with synchrotron radiation improves resolution for low-symmetry structures. Compare experimental data with Cambridge Structural Database entries for validation .

Methodological Considerations

  • Data Validation : Always cross-check spectral data with synthetic intermediates to rule out byproducts. For example, azide reduction intermediates must be confirmed via 1^1H NMR before proceeding to cyclocondensation .
  • Contradiction Analysis : Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in biological studies. For instance, discrepancies in antitumor activity may arise from differing cell viability assays (MTT vs. ATP-based) .

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